![molecular formula C6H11NO B1149483 5-Oxa-2-aza-spiro[3.4]octane CAS No. 145309-24-6](/img/structure/B1149483.png)

5-Oxa-2-aza-spiro[3.4]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

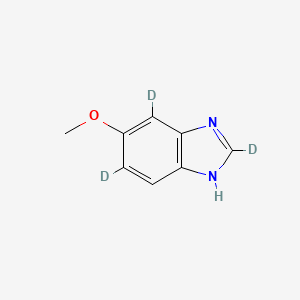

5-Oxa-2-aza-spiro[3.4]octane is a compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 g/mol . The compound is also known by other synonyms such as SCHEMBL513058, AKOS006334468, and AM803220 .

Synthesis Analysis

The synthesis of 5-Oxa-2-aza-spiro[3.4]octane has been reported in several studies . For instance, one study reported the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes . Another study reported the synthesis of 5-Oxa-2-aza-spiro[3.4]octane using a tandem aldol-lactonization reaction .Molecular Structure Analysis

The molecular structure of 5-Oxa-2-aza-spiro[3.4]octane has been analyzed in several studies . The relative configuration and preferred conformations were determined by analyzing the homonuclear coupling constants and chemical shifts of the protons and carbon atoms in the aliphatic rings .Chemical Reactions Analysis

The chemical reactions involving 5-Oxa-2-aza-spiro[3.4]octane have been studied . For example, one study reported the use of L-Proline to prepare an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane for the first time . The synthesis of the racemic system, using a tandem aldol-lactonization reaction, was also described .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Oxa-2-aza-spiro[3.4]octane have been analyzed . The compound has a molecular weight of 113.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass is 113.084063974 g/mol .Scientific Research Applications

Chemical Properties

“5-Oxa-2-aza-spiro[3.4]octane” is a spirocyclic compound with the molecular formula C6H11NO . The key synthetic step in its production is iodocyclization .

Synthesis of Oxa-spirocycles

This compound plays a crucial role in the synthesis of oxa-spirocycles . More than 150 oxa-spirocyclic compounds have been prepared using this compound .

Improvement of Water Solubility

Incorporation of an oxygen atom into the spirocyclic unit of this compound dramatically improves water solubility (by up to 40 times) and lowers lipophilicity . This property makes it a valuable compound in the development of pharmaceuticals and other chemical products.

Development of Antihypertensive Drugs

More potent oxa-spirocyclic analogues of the antihypertensive drug terazosin have been synthesized using “5-Oxa-2-aza-spiro[3.4]octane” and studied in vivo . This shows its potential in the development of new and more effective antihypertensive drugs.

Leuco Dyes and Photochromic Materials

Spiro forms of lactones and oxazines, including “5-Oxa-2-aza-spiro[3.4]octane”, find applications as leuco dyes . These compounds frequently display chromism, reversibly interchanging between their colorless and colored forms . This property makes them useful in the production of photochromic materials .

Chemical Research

Due to its unique structure and properties, “5-Oxa-2-aza-spiro[3.4]octane” is a subject of interest in chemical research. It can be used as a starting material in the synthesis of a wide range of chemical compounds .

Safety and Hazards

properties

IUPAC Name |

5-oxa-2-azaspiro[3.4]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6(8-3-1)4-7-5-6/h7H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPURYORSRHBCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC2)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxa-2-aza-spiro[3.4]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)